MAO-B Isoform Selectivity: Target Compound vs. Dibenzoxazepinone Analogue
The target compound exhibits exceptionally high selectivity for monoamine oxidase B (MAO-B) over MAO-A. It inhibits rat MAO-B with an IC50 of 3.60 nM, while its IC50 for rat MAO-A is 1510 nM, yielding a selectivity ratio of approximately 420-fold [1]. In contrast, a structurally distinct dibenzoxazepinone analogue (CHEMBL508959) tested against bovine enzymes shows an IC50 of 6310 nM for MAO-B and 1410 nM for MAO-A, resulting in less than 1-fold selectivity (actually MAO-A-preferring by a factor of ~4.5) [2]. The target compound is over 1750-fold more potent against MAO-B than this comparator analogue.
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 3.60 nM; MAO-A IC50 = 1510 nM; Selectivity ratio (MAO-A/MAO-B) = ~420 |
| Comparator Or Baseline | CHEMBL508959 (dibenzoxazepinone analogue): MAO-B IC50 = 6310 nM; MAO-A IC50 = 1410 nM |
| Quantified Difference | Target compound MAO-B potency ~1753× greater; MAO-B/MAO-A selectivity profile reversed |
| Conditions | Target: Rat brain MAO-B and MAO-A (University of Lausanne); Comparator: Bovine mitochondrial MAO-B and MAO-A (Sapienza University of Rome); both curated by ChEMBL |
Why This Matters
This high MAO-B selectivity is critical for neuropharmacology researchers requiring isoform-specific tool compounds without MAO-A-mediated off-target effects (e.g., tyramine potentiation).
- [1] BindingDB. BDBM50409093 (CHEMBL111310). Affinity Data: IC50 3.60 nM for rat MAO-B; IC50 1.51E+3 nM for rat MAO-A. View Source
- [2] BindingDB. BDBM50412881 (CHEMBL508959). Affinity Data: IC50 6.31E+3 nM for bovine MAO-B; IC50 1.41E+3 nM for bovine MAO-A. View Source
